molecular formula C10H11F3O B1303344 2-(4-(Trifluoromethyl)phenyl)propan-2-ol CAS No. 2252-62-2

2-(4-(Trifluoromethyl)phenyl)propan-2-ol

Cat. No. B1303344
CAS RN: 2252-62-2
M. Wt: 204.19 g/mol
InChI Key: MKBAAKBUZIREBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol can be achieved by reacting methyllithium, trifluoroacetone, and trifluorovinyl bromide in ether . This compound can also be synthesized from the reaction between methylmagnesium bromide and 1,1,1-trifluoroacetone in ether .


Molecular Structure Analysis

The molecular formula of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol is C10H10F4O . The InChI code is 1S/C10H10F4O/c1-9(2,15)6-3-4-8(11)7(5-6)10(12,13)14/h3-5,15H,1-2H3 .


Physical And Chemical Properties Analysis

The molecular weight of 2-(4-(Trifluoromethyl)phenyl)propan-2-ol is 222.18 . It is a white powder that is stable, has low toxicity, and is highly soluble in water.

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Summary of the application : Trifluoromethylpyridines, which can be derived from “2-(4-(Trifluoromethyl)phenyl)propan-2-ol”, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
  • Methods of application or experimental procedures : The specific methods of application or experimental procedures were not detailed in the source. However, the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are being explored .
  • Results or outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Additionally, five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

2-(4-(Trifluoromethyl)phenyl)propan-2-ol is considered an irritant . It may cause respiratory irritation, drowsiness, or dizziness, and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O/c1-9(2,14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBAAKBUZIREBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380591
Record name 2-[4-(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Trifluoromethyl)phenyl)propan-2-ol

CAS RN

2252-62-2
Record name α,α-Dimethyl-4-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2252-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(trifluoromethyl)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-(TRIFLUOROMETHYL)PHENYL)-2-PROPANOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To magnesium turnings (30.2 g, 1.24 mol) in THF (30 mL) is added 1,2-dibromoethane (0.7 mL) followed by dropwise addition, over 1 h, of 4-bromotrifluoromethylbenzene (200 g, 0.89 mol) dissolved in THF (700 mL). The reaction is heated occasionally to maintain a gentle reflux and is stirred 45 min after the addition is complete. The dark reaction mixture is then cooled in an ice bath and acetone (103 g, 1.78 mol) added dropwise. After stirring an additional 1.5 h the reaction is carefully quenched with aqueous saturated NaHSO4, ethyl acetate added, the organics dried over MgSO4, concentrated and purified by silica gel chromatography (9:1 to 3:2, hexane to ethyl acetate) to give 4-trifluoromethyl-α,α-dimethylbenzyl alcohol of sufficient purity to carry to the next step; yield: 114 g (63%).
Quantity
30.2 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
103 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 4-(trifluoromethyl)benzoate (Compound SP825) (37.1 g, 181 mmol) was dissolved in dehydrated THF (90 ml) under a nitrogen atmosphere, a solution of methyl lithium in diethyl ether (1.5 M, 360 ml, 544 mmol) was added dropwise at 0° C. over 2 hours, and the mixture was stirred at room temperature for 30 minutes. A 50% aqueous ammonium chloride solution was slowly added, followed by extraction with ethyl acetate (200 ml×2). This was dried over sodium sulfate and then concentrated under reduced pressure, and the resulting residue was purified by Silica gel column chromatography (hexane/DCM=100/0→25/75) to afford 2-[4-(trifluoromethyl)phenyl]propan-2-ol (Compound SP824) (84%, 31.0 g).
Quantity
37.1 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
H Morimoto, T Tsubogo, ND Litvinas… - Angewandte …, 2011 - Wiley Online Library
A large number of recently launched pharmaceuticals and pharmaceutical candidates contain perfluoroalkyl groups because these moieties affect the physical properties and biological …
Number of citations: 489 onlinelibrary.wiley.com
N Lebouvier, F Pagniez, YM Na, D Shi, P Pinson… - Pharmaceuticals, 2020 - mdpi.com
A series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols was designed as new analogs of fluconazole (FLC) by replacing one of its two triazole moieties by an indole scaffold. Two different …
Number of citations: 13 www.mdpi.com
G Mloston, E Obijalska, A Tafelska-Kaczmarek… - Journal of Fluorine …, 2010 - Elsevier
The reactions of α-imino ketones, derived from arylglyoxals, with (trifluoromethyl)trimethylsilane (CF 3 SiMe 3 ) in DME solution, in the presence of catalytic amount of CsF, at room …
Number of citations: 17 www.sciencedirect.com
E Jafari, DS Kundu, P Chauhan, VPR Gajulapalli… - …, 2018 - thieme-connect.com
The enantioselective vinylogous Henry reaction of 3,5-dimethyl-4-nitroisoxazole with trifluoromethyl ketones employing a bifunctional squaramide organocatalyst has been developed. …
Number of citations: 7 www.thieme-connect.com
Y Cai, H Jiang, C Zhu - Advanced Synthesis & Catalysis, 2023 - Wiley Online Library
MnBr 2 ‐catalyzed oxyazidation of fluoroolefins with molecular oxygen and TMSN 3 is reported. This method gives rise to various useful fluoroalkylated β‐hydroxy aliphatic azides in 36…
Number of citations: 1 onlinelibrary.wiley.com
SM Cho, JY Kim, S Han, DH Ryu - The Journal of Organic …, 2022 - ACS Publications
The development of a visible light-mediated synthetic method for chiral 1,2-amino tertiary alcohols is described. In the presence of a chiral oxazaborolidinium ion catalyst and …
Number of citations: 3 pubs.acs.org
B Yang, Z Lu - pstorage-acs-6854636.s3 …
THF and toluene were distilled from sodium benzophenone ketyl prior to use DCM, NEt3 and iPr2NEt were distilled from calcium hydride. Ethanol was used directly. Unless otherwise …
S Matsumoto, M Naito, T Oseki, M Akazome, Y Otani - Tetrahedron, 2017 - Elsevier
Reactions of benzyl alcohols with HI in solvent-free conditions were examined. Three types of reactions (iodination, reduction, and ring formation) occurred depending on the degree of …
Number of citations: 9 www.sciencedirect.com
J Niu, B Liu - Synthesis, 2022 - thieme-connect.com
A novel and practical method to synthesize trifluoromethyl tertiary alcohols has been developed. Under mild reaction conditions, the present reaction could be compatible with a wide …
Number of citations: 1 www.thieme-connect.com
H Li, C Zhu - Synthesis, 2021 - thieme-connect.com
The three-starting materials four-component reaction of (trifluoromethyl)alkenes, TBHP, and boronic acids is reported, delivering various useful α-trifluoromethyl-β-aryloxy tertiary …
Number of citations: 7 www.thieme-connect.com

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